2-Iodo-p-xylene
Overview
Description
2-Iodo-p-xylene, also known as 2-iodo-1,4-dimethylbenzene, is a chemical compound with the molecular formula C8H9I . It has a molecular weight of 232.06 .
Molecular Structure Analysis
The InChI code for 2-Iodo-p-xylene is1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
. This indicates that the molecule consists of an iodine atom attached to the second carbon of a p-xylene molecule . Physical And Chemical Properties Analysis
2-Iodo-p-xylene has a boiling point of 201-202°C or 229-230°C , and a density of 1.585/32 . Its refractive index is 1.5980 , and it has a flash point of 110° (230°F) .Scientific Research Applications
Molecular Weight Determination
The molecular weight of 2-Iodo-1,4-dimethylbenzene is 232.0615 . This information is essential in stoichiometric calculations in chemical reactions, determining the amount of substance in a solution (molarity), and in the calculation of physical and chemical properties.
Mass Spectrometry
2-Iodo-1,4-dimethylbenzene can be used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Synthesis of Other Compounds
2-Iodo-1,4-dimethylbenzene can be used as a starting material in the synthesis of other compounds . For example, it can undergo bromination, benzyl protection, and halogen exchange reactions to produce new compounds .
NIST Standard Reference Data Program
2-Iodo-1,4-dimethylbenzene is included in the NIST Standard Reference Data Program . This program provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Safety and Hazards
Mechanism of Action
Target of Action
2-Iodo-1,4-dimethylbenzene, also known as 2-Iodo-p-xylene, is a derivative of benzene
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring
Biochemical Pathways
It’s known that benzene and its derivatives can participate in various chemical reactions, including nitration and copper-catalyzed trifluoromethylation . These reactions could potentially affect various biochemical pathways.
properties
IUPAC Name |
2-iodo-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZVNUSNUCABRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061527 | |
Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,4-dimethylbenzene | |
CAS RN |
1122-42-5 | |
Record name | 2-Iodo-1,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Xylene, 2-iodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3779 | |
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Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-iodo-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Iodo-p-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ8H827CH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2-Iodo-p-xylene?
A1: Halogenated aromatic compounds, such as 2-Iodo-p-xylene, are valuable building blocks in organic synthesis. [] The presence of the iodine atom allows for various chemical transformations, making this compound a useful intermediate in the production of more complex molecules.
Q2: What synthetic approach is highlighted in the research for obtaining 2-Iodo-p-xylene?
A2: The abstract mentions "halogenation, iodination" and "metalation reactions, thallium" as keywords. [] This suggests the research likely focuses on a synthesis route involving thallium-mediated iodination of p-xylene. Thallium(III) trifluoroacetate is known to facilitate electrophilic aromatic substitution reactions, leading to the introduction of iodine into the aromatic ring.
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